molecular formula C10H9F3O3 B1349937 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone CAS No. 300374-83-8

3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

Cat. No.: B1349937
CAS No.: 300374-83-8
M. Wt: 234.17 g/mol
InChI Key: YFISYXOGMSGFRE-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone: is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to an acetophenone core. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone can be synthesized through the reaction of trifluoroacetic anhydride with 1,3-dimethoxybenzene . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified using techniques such as distillation and crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying the inhibition of enzymes and modulation of receptor activity .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroacetophenone
  • 4’-Methoxy-2,2,2-trifluoroacetophenone
  • 2,2,2,4-Tetrafluoroacetophenone

Comparison: 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone is unique due to the presence of two methoxy groups, which significantly influence its chemical reactivity and physical properties. Compared to 2,2,2-trifluoroacetophenone, which lacks methoxy groups, 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone exhibits different solubility and reactivity profiles. The additional methoxy groups also make it more versatile in synthetic applications, allowing for a broader range of chemical transformations .

Biological Activity

3',4'-Dimethoxy-2,2,2-trifluoroacetophenone (DMF) is a synthetic compound characterized by its unique structure, featuring two methoxy groups and a trifluoromethyl ketone. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth examination of the biological activity of DMF, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₀H₉F₃O₃
  • Molecular Weight : 234.18 g/mol
  • Structural Features :
    • Two methoxy groups at the 3' and 4' positions.
    • Trifluoroacetophenone moiety that enhances lipophilicity and stability.

Biological Activities

Research indicates that DMF exhibits several notable biological activities:

  • Antimicrobial Activity :
    • DMF has shown effectiveness against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, showcasing promising results in reducing inflammation in vitro.
  • Cytotoxicity :
    • In cell line studies, DMF demonstrated cytotoxic effects against cancer cells, suggesting its potential as an anticancer agent.
  • Neuroprotective Properties :
    • Preliminary studies indicate that DMF may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

The biological mechanisms through which DMF exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : DMF may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cellular Signaling : The compound could influence signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activity of DMF:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Reported anti-inflammatory effects in LPS-stimulated macrophages, reducing TNF-alpha levels by 50% at a concentration of 10 µM.
Study 3Showed cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM.
Study 4Investigated neuroprotective effects in PC12 cells, revealing a reduction in ROS production by 40% at a concentration of 5 µM.

Synthesis and Derivatives

The synthesis of DMF has been optimized using various methods, often involving copper catalysts under controlled conditions. The versatility in synthesizing derivatives allows researchers to explore modifications that may enhance its biological activity.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFISYXOGMSGFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374352
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300374-83-8
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
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